Product packaging for 6-Chloro-4H-thiochromen-4-one(Cat. No.:)

6-Chloro-4H-thiochromen-4-one

Cat. No.: B11762972
M. Wt: 196.65 g/mol
InChI Key: AVQMBQMZZMZQSB-UHFFFAOYSA-N
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Description

6-Chloro-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery research. This thiochromone derivative is of significant interest due to its structural relationship with chromones, which are widely recognized as privileged scaffolds for designing bioactive molecules . The substitution with a chlorine atom at the 6-position is a modification frequently explored to enhance biological potency and optimize physicochemical properties . Researchers are actively investigating this compound family for its promising biological activities, particularly in the field of anti-parasitic agents. Studies have shown that the 4H-thiochromen-4-one 1,1-dioxide core, a closely related structure, acts as a special allosteric modulator of vital parasite enzymes like trypanothione reductase . This enzyme is a highly selective target for tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. Compounds based on this scaffold demonstrate their effectiveness by inducing a significant increase in reactive oxygen species (ROS) levels and causing strong mitochondrial perturbation in parasites, leading to cell death due to homeostatic imbalance . Specifically, thiochromone derivatives bearing a vinyl sulfone moiety have displayed high activity against intracellular amastigotes of Leishmania panamensis , with half-maximal effective concentration (EC50) values lower than 10 µM and a high selectivity index (over 100) against human host cells, indicating potent and selective antileishmanial activity with low cytotoxicity . The synthesis of thiochromen-4-ones can be challenging, but recent advances, such as one-pot synthetic methods, allow for efficient access to these valuable research compounds . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClOS B11762972 6-Chloro-4H-thiochromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

IUPAC Name

6-chlorothiochromen-4-one

InChI

InChI=1S/C9H5ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

InChI Key

AVQMBQMZZMZQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4h Thiochromen 4 One Derivatives

Classical and Contemporary Synthetic Routes to the 4H-Thiochromen-4-one Core

The construction of the 4H-thiochromen-4-one core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization Reactions (e.g., from β-arylthiopropanoic acids)

A foundational and widely employed method for the synthesis of thiochroman-4-ones, the saturated precursors to 4H-thiochromen-4-ones, is the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids. This reaction typically involves the treatment of a β-arylthiopropanoic acid with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote cyclization onto the aromatic ring. The resulting thiochroman-4-one (B147511) can then be dehydrogenated to afford the corresponding 4H-thiochromen-4-one.

The general scheme for this process is as follows: A substituted thiophenol is reacted with β-propiolactone or a 3-halopropanoic acid to yield the corresponding 3-(arylthio)propanoic acid. This intermediate is then subjected to intramolecular cyclization. For instance, the base-catalyzed addition of arylthiols to β-chloropropanoic acid has been utilized to prepare the necessary β-arylthiopropanoic acid precursors researchgate.net.

Palladium-Catalyzed Synthesis Approaches

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. In the context of 4H-thiochromen-4-ones, these methods offer a versatile platform for the introduction of various substituents.

One notable example is the synthesis of 2-aryl-4H-thiochromen-4-one derivatives through a Lewis acid and Pd(II)-catalyzed cross-coupling reaction. nih.govresearchgate.netacs.org This strategy utilizes 2-sulfinyl-thiochromones and arylboronic acids as coupling partners. The reaction proceeds efficiently with a catalyst system comprising a palladium source, such as palladium(II) acetate (Pd(OAc)2), and a suitable ligand, like XPhos, in the presence of a Lewis acid. nih.govresearchgate.netacs.org This methodology is advantageous for creating libraries of thioflavone analogues for pharmaceutical research due to its broad substrate scope and good functional group compatibility.

The general reaction conditions for this palladium-catalyzed cross-coupling are summarized in the table below.

Parameter Condition
Palladium Catalyst Pd(OAc)2
Ligand XPhos
Lewis Acid Zn(OTf)2
Solvent DMF
Temperature 80 °C

This approach has been successfully applied to synthesize a range of 2-aryl-4H-thiochromen-4-ones with varying substituents on both the thiochromenone core and the 2-aryl group, achieving moderate to good yields. nih.gov

Domino Reaction Sequences

While specific domino reactions leading directly to the 6-chloro-4H-thiochromen-4-one are not extensively detailed in the provided context, the principles of domino synthesis are applicable. For example, a domino sequence could be envisioned involving an initial intermolecular reaction to form a key intermediate, which then undergoes a subsequent intramolecular cyclization and dehydration/oxidation to furnish the final 4H-thiochromen-4-one structure.

Ring Transformation Methodologies

Ring transformation reactions provide an alternative and sometimes non-intuitive pathway to heterocyclic systems. These methods involve the conversion of one heterocyclic ring system into another, often through a series of ring-opening and ring-closing events.

For the synthesis of thiochroman-4-ones, a stereoselective ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol has been reported researchgate.net. This process is initiated by a bromo-lithium exchange, followed by a conjugate addition of the resulting thiophenol to the α,β-unsaturated system of the dioxanone. The subsequent intramolecular attack of the lithiated phenyl ring onto the dioxanone carbonyl carbon leads to the formation of the thiochroman-4-one ring system researchgate.net.

Targeted Synthesis of this compound and its Analogues

The synthesis of specifically substituted derivatives, such as this compound, requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry of the final product.

Direct Synthetic Routes to this compound

A direct and classical approach to the synthesis of this compound involves the intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenylthio)propanoic acid. This precursor can be readily prepared from 4-chlorothiophenol and a suitable three-carbon synthon like β-propiolactone or acrylic acid.

The key step is the acid-catalyzed cyclization of 3-(4-chlorophenylthio)propanoic acid. The use of a strong dehydrating acid, such as polyphosphoric acid (PPA) or sulfuric acid, facilitates the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. The directing effect of the chlorine atom and the thioether linkage favors cyclization to form the 6-chlorothiochroman-4-one (B87741). Subsequent dehydrogenation of the thiochroman-4-one intermediate, for example, using a high-potential quinone like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by other oxidation methods, would yield the desired this compound.

The reaction pathway can be summarized as follows:

Synthesis of 3-(4-chlorophenylthio)propanoic acid: Reaction of 4-chlorothiophenol with acrylic acid or its equivalent.

Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid derivative using a strong acid to form 6-chlorothiochroman-4-one.

Dehydrogenation: Oxidation of the thiochroman-4-one to introduce the double bond and form this compound.

This targeted approach allows for the unambiguous placement of the chlorine substituent at the 6-position of the 4H-thiochromen-4-one core.

Synthesis of Halogenated Thiochroman-4-ones (e.g., 6-bromothiochroman-4-one)

The synthesis of halogenated thiochroman-4-ones, such as 6-bromothiochroman-4-one, is typically achieved through an intramolecular Friedel-Crafts acylation, also known as cyclization, of a corresponding 3-(halophenylthio)propanoic acid. This method is a common and effective way to form the thiochroman-4-one heterocyclic system.

The general synthetic approach involves two main steps:

Michael Addition: The synthesis begins with the base-catalyzed Michael addition of a halogen-substituted thiophenol (e.g., 4-bromothiophenol) to an acrylic acid derivative like β-propiolactone or β-chloropropanoic acid. This reaction forms the precursor, 3-(halophenylthio)propanoic acid.

Intramolecular Cyclization: The resulting 3-(halophenylthio)propanoic acid is then treated with a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce cyclization. The electrophilic acylium ion generated from the carboxylic acid attacks the electron-rich aromatic ring, leading to the formation of the six-membered heterocyclic ring of the thiochroman-4-one.

For the specific synthesis of 6-bromothiochroman-4-one, 3-(4-bromophenylthio)propanoic acid is used as the starting material. The bromo-substituent on the phenyl ring directs the cyclization to the position para to the bromine atom, resulting in the desired 6-bromo derivative.

Reaction Scheme for the Synthesis of 6-bromothiochroman-4-one

graph LR
    A[4-Bromothiophenol + β-Propiolactone] -->|Base| B(3-(4-Bromophenylthio)propanoic acid);
    B -->|Polyphosphoric Acid (PPA)| C(6-bromothiochroman-4-one);

Functionalization and Derivatization Strategies

The thiochroman-4-one scaffold can be further modified through various functionalization and derivatization strategies, including oxidation, reduction, and addition reactions. These transformations allow for the fine-tuning of the molecule's electronic and steric properties.

Oxidation Reactions

The sulfur atom in the thiochroman-4-one ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit altered chemical reactivity and biological activity profiles.

The oxidation of thiochroman-4-ones to their corresponding sulfoxides can be achieved using a controlled amount of an oxidizing agent. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). commonorganicchemistry.com The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM), at a low temperature to prevent over-oxidation to the sulfone. The use of one equivalent of the oxidizing agent selectively converts the sulfide to a sulfoxide. researchgate.net

The reaction involves the electrophilic attack of the peroxyacid oxygen on the sulfur atom of the thiochroman-4-one. The stereochemistry of the resulting sulfoxide can be influenced by the steric environment around the sulfur atom.

Table 1: Conditions for the Oxidation of Thiochroman-4-ones to Sulfoxides

Reactant Oxidizing Agent Solvent Temperature Product
6-chlorothiochroman-4-one m-CPBA (1 equiv.) Dichloromethane 0 °C to room temp. 6-chlorothiochroman-4-one 1-oxide

Further oxidation of the sulfoxide or direct oxidation of the thiochroman-4-one with an excess of the oxidizing agent yields the corresponding sulfone. researchgate.net Dimethyldioxirane (DMD) and m-CPBA (in excess) are effective reagents for this transformation. commonorganicchemistry.comresearchgate.net The resulting sulfones, such as 4H-thiochromen-4-one 1,1-dioxide and 6-chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, have been investigated for their biological activities. nih.gov

The presence of the electron-withdrawing sulfone group significantly impacts the electronic properties of the molecule, enhancing the reactivity of adjacent protons and influencing its interaction with biological targets.

Table 2: Conditions for the Synthesis of Thiochroman-4-one Sulfones

Reactant Oxidizing Agent Product
Thiochroman-4-one Dimethyldioxirane (excess) Thiochroman-4-one 1,1-dioxide
6-chlorothiochroman-4-one m-CPBA (≥2 equiv.) 6-chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

Reduction Reactions of Thiochroman-4-ones

The carbonyl group of thiochroman-4-ones can be selectively reduced to the corresponding alcohol. This transformation can be achieved using various reducing agents. For instance, the reduction of thiochroman-4-one with the fungus Mortierella isabellina proceeds with high yield and enantioselectivity to give the (S)-alcohol. Stereoselective reduction can also be achieved using chemical reducing agents like borohydride derivatives.

Furthermore, the carbonyl group can be converted to an amino group. The thiochroman-4-one oxime can be reduced with Raney nickel and hydrogen to produce the corresponding 4-aminothiochromane.

Electrophilic and Nucleophilic Additions

The thiochroman-4-one skeleton is amenable to both electrophilic and nucleophilic addition reactions, allowing for the introduction of a wide range of substituents.

Aldol Condensation: The α-protons to the carbonyl group are acidic and can be deprotonated with a base to form an enolate. This enolate can then react with aromatic aldehydes in a base-catalyzed Aldol condensation to yield 3-arylidene-thiochroman-4-ones.

Vilsmeier-Haack Reaction: Treatment of thiochroman-4-one with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride) can lead to the formation of a β-chlorovinyl aldehyde or, with excess reagent at a higher temperature, 4-oxo-4H-thiochromene-3-carbaldehyde.

Michael Addition: The α,β-unsaturated system of 3-arylidene-thiochroman-4-ones can undergo Michael addition with nucleophiles like malononitrile.

These addition reactions provide a versatile platform for the synthesis of a diverse library of thiochroman-4-one derivatives with various substitution patterns.

Halogenation at various positions

Halogenation of the thiochromen-4-one core is a key strategy for introducing functional handles that can be further elaborated. The reaction of 3-(hydroxymethylene)thiochroman-4-one with N-chlorosuccinimide (NCS) provides a versatile route to various chlorinated derivatives. This reaction can yield 3-chlorothiochroman-4-one, 3-chlorothiochromone, and 2,3-dichlorothiochromone, depending on the reaction conditions. The formation of these products is rationalized by a C-chlorination mechanism. This contrasts with the reaction of thiochroman-4-one with NCS, which is postulated to proceed via S-chlorination.

Conjugate Addition of Organometallic Reagents to Thiochromones

The conjugate addition of organometallic reagents to the α,β-unsaturated system of thiochromones represents a powerful carbon-carbon bond-forming reaction, enabling the introduction of a wide range of substituents at the 2-position. Copper-catalyzed conjugate addition of Grignard reagents is a particularly effective method for the synthesis of 2-substituted thiochroman-4-ones.

This reaction typically employs a copper(I) salt, such as copper(I) cyanide, as a catalyst. The scope of the Grignard reagent is broad, encompassing both alkyl and aryl moieties. The addition of trimethylsilyl chloride (TMSCl) to the reaction mixture has been shown to improve the yields of the 1,4-adducts. A variety of substituted thiochromones can be utilized as substrates in this reaction, leading to a diverse library of 2-substituted thiochroman-4-ones.

EntryThiochromone (B8434766) SubstrateGrignard ReagentCopper CatalystYield (%)
14H-Thiochromen-4-onen-Butylmagnesium chlorideCuCN89
2This compoundMethylmagnesium bromideCuCN85
37-Methyl-4H-thiochromen-4-onePhenylmagnesium bromideCuCN92
44H-Thiochromen-4-oneEthylmagnesium bromideCuI82
56-Fluoro-4H-thiochromen-4-oneVinylmagnesium bromideCuCN78

Introduction of Side Chains and Heterocyclic Moieties

Formation of Hydrazone Derivatives of Thiochroman-4-ones

The carbonyl group at the 4-position of thiochroman-4-ones serves as a reactive site for the introduction of various side chains. A common transformation is the condensation reaction with hydrazides to form hydrazone derivatives. For instance, treatment of a thiochroman-4-one with a hydrazide in a suitable solvent like methanol, often with a catalytic amount of acid, leads to the formation of the corresponding N-acylhydrazone. rsc.org This reaction provides a straightforward method for modifying the thiochroman-4-one scaffold and exploring the biological potential of the resulting derivatives. researchgate.netnih.gov

The general procedure involves dissolving the thiochroman-4-one and the desired hydrazide in a solvent such as anhydrous methanol, followed by heating at reflux in the presence of a catalytic amount of glacial acetic acid. The resulting hydrazone derivative often precipitates from the reaction mixture upon cooling and can be purified by filtration and washing.

Construction of Spirocyclic Frameworks

The thiochroman-4-one scaffold can also serve as a template for the construction of more complex spirocyclic systems. One approach involves the synthesis of spiro-oxiranes. For example, 3-arylspiro[oxirane-2,3'-thiochroman]-4'-one derivatives have been synthesized and characterized. Another strategy involves the incorporation of the thiochroman-4-one moiety into spiro-pyrrolidines. These syntheses often involve multi-component reactions, showcasing the versatility of the thiochroman-4-one core in the construction of diverse and complex molecular architectures. rsc.org

Biotransformation of Thiochroman (B1618051) Derivatives using Microorganisms

Biotransformation offers an alternative and often stereoselective approach to the chemical modification of thiochroman derivatives. Microorganisms, particularly fungi, have been shown to be effective catalysts for the transformation of these compounds. For instance, the biotransformation of 6-chlorothiochroman-4-one and the related 6-chlorothiochroman-4-ol has been investigated using various fungal strains.

Studies have demonstrated that fungi such as Trichoderma viride and Botrytis cinerea can metabolize 6-chlorothiochroman-4-one to produce thiochromanols, sulfoxides, and sulfones with good yields and enantioselectivities. Similarly, marine-derived fungi have been employed for the biotransformation of 6-chlorothiochroman-4-ol, yielding a variety of oxidized and stereoisomerically enriched products. These microbial transformations provide access to chiral derivatives that may be difficult to obtain through conventional synthetic methods.

SubstrateMicroorganismMajor Products
6-chlorothiochroman-4-oneTrichoderma viride6-chlorothiochroman-4-ol, sulfoxides, sulfones
6-chlorothiochroman-4-oneBotrytis cinerea6-chlorothiochroman-4-ol, sulfoxides, sulfones
6-chlorothiochroman-4-olMarine-derived fungiOxidized and stereoisomerically enriched products

Spectroscopic Characterization and Structural Elucidation of 4h Thiochromen 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of a molecule. For thiochromenone derivatives, ¹H, ¹³C, and various 2D NMR techniques are routinely employed to assign the structure and confirm the identity of synthesized compounds. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, type, and connectivity of hydrogen atoms within a molecule. In the context of 6-chloro-4H-thiochromen-4-one derivatives, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring and the carbonyl group. The specific splitting patterns and coupling constants (J-values) are crucial for determining the substitution pattern on the benzene (B151609) ring.

For instance, in a series of 6-chloro-2-arylthiochromen-4-ones, the proton at the C-5 position (H-5) is significantly deshielded and often appears as a doublet or doublet of doublets around δ 8.5 ppm. clockss.org The protons on the fused benzene ring (H-5, H-7, H-8) and the vinylic proton (H-3) show characteristic signals that allow for their precise assignment. clockss.orgnih.gov The chemical shifts and multiplicities of these protons are influenced by the nature and position of substituents on both the thiochromenone core and any appended aryl groups. clockss.org

Detailed ¹H NMR data for several this compound derivatives are presented below.

¹H NMR Spectral Data for this compound Derivatives

Compound H-5 H-7 H-8 H-3 Other Aromatic Protons Other Protons Solvent/Frequency Ref
6-Chloro-2-(4-methylphenyl)-4H-thiochromen-4-one 8.52 (d, J=1.7 Hz) 7.57–7.62 (m) 7.57–7.62 (m) 7.23 (s) 7.57–7.62 (m, 4H), 7.31 (d, J=7.4 Hz, 2H) 2.43 (s, 3H, CH₃) CDCl₃/500 MHz clockss.org
6-Chloro-2-(3-methoxyphenyl)-4H-thiochromen-4-one 8.52 (d, J=1.7 Hz) 7.57–7.61 (m) 7.57–7.61 (m) 7.24 (s) 7.41 (t, J=8.0 Hz, 1H), 7.26 (dd, J=8.0, 1.7 Hz, 1H), 7.18 (t, J=1.7 Hz, 1H), 7.06 (dd, J=8.0, 1.7 Hz, 1H) 3.88 (s, 3H, OCH₃) CDCl₃/500 MHz clockss.org

| 6-Chloro-2-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one | 8.51 (d, J=1.3 Hz) | 7.57–7.61 (m) | 7.57–7.61 (m) | 7.22 (s) | 7.31 (dd, J=8.4, 1.8 Hz, 1H), 7.18 (d, J=1.8 Hz, 1H), 6.97 (d, J=8.4 Hz, 1H) | 3.97 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃) | CDCl₃/600 MHz | clockss.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon (C-4) of the thiochromenone ring is highly deshielded and typically resonates in the range of δ 179-181 ppm. clockss.org The other carbons of the heterocyclic and benzene rings appear at characteristic chemical shifts, which are influenced by the chloro-substituent and other groups present in the molecule. The presence of the chlorine atom at C-6 influences the chemical shifts of the adjacent carbons (C-5, C-7, and C-6 itself). clockss.orgnih.gov

Assignments of ¹³C NMR spectra are often complex and typically require the aid of two-dimensional NMR techniques. mdpi.com However, the chemical shifts provide valuable confirmation of the carbon framework. sciengine.com

¹³C NMR Spectral Data for this compound Derivatives

Compound C=O (C-4) C-2 C-3 C-4a C-5 C-6 C-7 C-8 C-8a Aromatic/Other Carbons Solvent/Frequency Ref
6-Chloro-2-(4-methylphenyl)-4H-thiochromen-4-one 179.66 153.28 122.59 135.79 128.16 134.21 131.88 127.87 132.07 141.60, 133.36, 130.02, 126.75, 21.35 (CH₃) CDCl₃/125 MHz clockss.org
6-Chloro-2-(3-methoxyphenyl)-4H-thiochromen-4-one 179.64 153.12 123.25 135.79 128.20 134.33 131.99 127.91 132.10 160.18, 137.56, 130.41, 119.27, 116.74, 112.33, 55.47 (OCH₃) CDCl₃/125 MHz clockss.org

| 6-Chloro-2-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one | 179.68 | 153.06 | 122.12 | 135.72 | 128.21 | 134.27 | 131.92 | 127.81 | 132.14 | 151.70, 149.63, 128.80, 120.05, 111.47, 109.65, 56.13 (OCH₃), 56.11 (OCH₃) | CDCl₃/150 MHz | clockss.org |

Two-Dimensional NMR Techniques for Signal Assignment

For complex molecules like substituted thiochromenones, one-dimensional ¹H and ¹³C NMR spectra can exhibit overlapping signals and complex splitting patterns, making unambiguous assignment challenging. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities.

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is vital for tracing out the spin systems within the molecule, such as the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It is a highly sensitive method for assigning which proton is attached to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-4) and the substituted carbon (C-6).

Through the combined use of these techniques, a complete and unambiguous assignment of all proton and carbon signals in the spectrum of a 4H-thiochromen-4-one derivative can be achieved. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, organic molecules. nih.govuci.edu In this method, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are liberated and directed into the mass analyzer. uci.edu

The primary advantage of HR-MS is its ability to measure the mass of an ion with extremely high accuracy (typically to within a few parts per million). researchgate.net This precision allows for the determination of the exact elemental composition of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). nih.govrsc.org By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed molecular formula, the chemical identity of the compound can be confirmed with a high degree of confidence. nih.govnih.gov This is a standard and essential method for the characterization of newly synthesized 4H-thiochromen-4-one derivatives. nih.govrsc.org

For example, the calculated mass for the protonated molecule of a related compound, C₁₆H₁₂O₃SCl [M+H]⁺, was 319.0195, and the observed mass was 319.0190, confirming its elemental formula. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the context of 4H-thiochromen-4-one derivatives, IR spectroscopy is particularly effective for confirming the presence of the α,β-unsaturated ketone system, which is characteristic of this scaffold. The most prominent absorption band in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration.

The position of the C=O stretching band is sensitive to the electronic environment within the molecule. For 2-aryl-4H-thiochromen-4-ones, this band typically appears in the region of 1609–1634 cm⁻¹. clockss.org The conjugation of the carbonyl group with the double bond of the heterocyclic ring and the benzene ring lowers its stretching frequency compared to a simple saturated ketone.

Substituents on the thiochromenone core can further influence the exact frequency of the carbonyl absorption. For instance, studies on various derivatives have reported a range of values, reflecting the electronic effects of different substituent groups. clockss.orgrsc.org

Table 1: Characteristic IR Absorption Frequencies for Selected 4H-Thiochromen-4-one Derivatives

Compound NameSubstituentsC=O Stretching Frequency (cm⁻¹)Reference
6-Chloro-2-(3,4-dimethoxyphenyl)thiochromen-4-one6-Cl, 2-(3,4-dimethoxyphenyl)1634 clockss.org
6-Chloro-2-(3-methoxyphenyl)thiochromen-4-one6-Cl, 2-(3-methoxyphenyl)1620 clockss.org
6-Chloro-2-(4-methylphenyl)thiochromen-4-one6-Cl, 2-(4-methylphenyl)1618, 1609 clockss.org
2-Phenyl-4H-thiochromen-4-one2-phenyl1618 rsc.org

This table is generated based on data from cited research articles.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pub This technique is exceptionally powerful for determining the absolute configuration of chiral compounds in solution, providing a valuable alternative or complement to X-ray crystallography. ull.es The ECD spectrum is sensitive to both the absolute configuration and the conformation of a molecule. encyclopedia.pub

The assignment of absolute configuration is typically achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum-mechanical calculations, often using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net A match between the experimental and calculated spectra, particularly in the signs of the Cotton effects (the characteristic peaks and troughs in an ECD spectrum), allows for an unambiguous assignment of the stereochemistry. ull.eshebmu.edu.cn

While direct ECD studies on this compound are not extensively reported, research on structurally related chiral thiochroman (B1618051) derivatives illustrates the method's utility. For example, the absolute configurations of biotransformation products of (±)-6-chlorothiochroman-4-ol were successfully determined using ECD. mdpi.com The experimental ECD spectra of the isolated enantiomers were compared with the TD-DFT calculated spectra for the possible stereoisomers. The analysis of the positive and negative Cotton effects confirmed the absolute configurations, such as anti-(1R,4R)-3a and syn-(1R,4S)-3a, demonstrating the reliability of this approach for the thiochroman scaffold. mdpi.com

Key Principles of ECD Application:

Enantiomers: Enantiomers exhibit mirror-image ECD spectra. encyclopedia.pub

Cotton Effect: The sign of a Cotton effect in the ECD spectrum is directly related to the spatial arrangement of atoms around the chromophore. ull.es

Computational Analysis: TD-DFT calculations are used to predict the ECD spectra for possible absolute configurations. The absolute configuration is assigned by finding the best match between the experimental and a calculated spectrum. mdpi.comresearchgate.net

X-ray Diffraction Studies for Solid-State Structures

The crystal structures of several 4H-thiochromen-4-one derivatives have been elucidated, revealing key structural features of this heterocyclic system. For example, the analysis of 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one showed that the thiochromenone unit is essentially planar. researchgate.net In its crystal structure, molecules are linked by weak π–π stacking interactions, with a centroid–centroid distance of 3.7147 (9) Å, which is a common feature in the packing of aromatic systems. researchgate.net

Another study on 7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one revealed that the six-membered rings of the thiochromen-4-one core are nearly coplanar, with a small dihedral angle of 9.0 (4)° between them. iucr.org The crystal packing in this derivative is stabilized by intermolecular C—H⋯N hydrogen bonds, which link the molecules in a stacked arrangement. iucr.org These studies provide invaluable insight into the non-covalent interactions that govern the solid-state architecture of these compounds.

Table 2: Crystallographic Data for a Representative 4H-Thiochromen-4-one Derivative

Parameter3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one
Chemical Formula C₁₉H₁₂O₂S₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 18.257 (2)
b (Å) 10.1581 (11)
c (Å) 8.6502 (10)
β (°) 109.283 (4)
Volume (ų) 1511.9 (3)
Z 4
Reference researchgate.net

This table is generated based on data from the cited research article.

Computational Chemistry and Theoretical Investigations of 4h Thiochromen 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of thiochromenone derivatives. scispace.com DFT methods, such as B3LYP, are frequently employed to model electron density distributions and correlation energies, providing a foundational understanding of the molecule's behavior.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO Gaps)

The electronic properties of 6-Chloro-4H-thiochromen-4-one are significantly influenced by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

DFT calculations are instrumental in determining these energy levels. For thiochromone (B8434766) analogs, theoretical studies have shown that charge transfer occurs within the molecule, and the HOMO-LUMO energy gaps are affected by the substitution of different functional groups. researchgate.net For instance, the introduction of a chlorine atom at the 6-position is expected to modulate the electronic properties of the thiochromenone core.

Studies on similar thiochromanone derivatives have demonstrated a strong correlation between lower HOMO-LUMO energy gaps and increased biological activity, suggesting that the electronic properties are key to their mechanism of action. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The precise HOMO-LUMO gap for this compound can be calculated using various DFT functionals, with functionals like ωB97XD often providing accurate predictions. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Thiochromenone Derivatives
Compound/DerivativeCalculation MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thiophene Sulfonamide Anil-1B3LYP/6-311G(d,p)--4.46 researchgate.net
Thiophene Sulfonamide Anil-2B3LYP/6-311G(d,p)--4.05 researchgate.net
Generic ThiochromanoneDFT--Lower gap correlates with higher reactivity researchgate.net

Note: Specific values for this compound require dedicated DFT calculations but trends can be inferred from related structures.

Conformational Analysis and Stability

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with biological targets. The stability of different conformers is assessed by calculating their relative energies. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to optimize the molecular geometry and identify stable conformations. mdpi.com

For related cyclic systems, theoretical calculations have been used to explore potential energy surfaces and identify all possible conformations and transition states. researchgate.net In some cases, what might appear to be a stable conformation in the gas phase (as calculated) can be influenced by intermolecular interactions in the solid state. ethz.ch However, for many molecules, there is good agreement between computed isolated-molecule structures and those determined experimentally by X-ray crystallography, suggesting that intramolecular forces are the primary determinants of conformation. ethz.ch The planarity and potential puckering of the thiochromene ring system are key aspects investigated in these analyses.

Molecular Modeling and Simulation Approaches

Building on the foundation of DFT, molecular modeling and simulation techniques offer a dynamic perspective on how this compound might behave in a biological environment.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This method is invaluable for identifying potential biological targets for compounds like this compound and understanding the molecular basis of their activity.

For example, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been studied for their interaction with trypanothione (B104310) reductase, a key enzyme in tropical disease parasites. nih.govnih.gov These studies revealed that the thiochromenone core can act as an allosteric modulator, interacting with key amino acid residues such as Ser-14, Tyr-110, and others in the binding pocket. nih.gov Similarly, docking studies of thiochroman-4-one (B147511) derivatives with N-myristoyltransferase (NMT) from Candida albicans have shown high receptor affinity, suggesting a potential mechanism for their antifungal activity. nih.gov The binding interactions, often involving hydrogen bonds and hydrophobic contacts, are quantified by a docking score or binding energy, which indicates the affinity of the ligand for the protein. researcher.life

Table 2: Examples of Molecular Docking Studies on Thiochromenone Scaffolds
Ligand ScaffoldProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
4H-Thiochromen-4-one 1,1-dioxideTrypanothione ReductaseSer-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113Not specified nih.gov
Thiochroman-4-one derivativesCandida albicans NMTNot specifiedHigh affinity indicated nih.gov
Thiochromene-oxindolesCyclooxygenase-2 (COX-2)Not specified-8.6 to -8.9 researcher.life
Chromone (B188151) derivativesHERA protein (for cytotoxicity)Not specifiedClose to standard drugs d-nb.info

In Silico Predictions of Biological Activities and Mechanisms

In silico methods are widely used to predict the biological activity spectrum of novel compounds based on their chemical structure. way2drug.com By comparing the structure of this compound to databases of compounds with known activities, it is possible to generate hypotheses about its potential therapeutic applications. The presence of the thiochromenone core is associated with a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The chlorine substituent likely modulates these inherent properties. nih.gov

For instance, studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have shown that they can induce a significant increase in reactive oxygen species (ROS) levels in parasites, leading to cell death. nih.govnih.gov This provides a predicted mechanism of action that can be further tested experimentally. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of this process, helping to assess the drug-likeness of a compound early in the discovery pipeline. tjnpr.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

To develop a QSAR model, a series of related thiochromenone analogs with varying substituents would be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. analchemres.org Such models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the structural features that are important for activity and can be used to predict the potency of new, unsynthesized derivatives.

Investigation of Biological Activities and Molecular Mechanisms of Action

Antiparasitic Activity

Research into thiochromen-4-one derivatives has revealed significant antiparasitic properties. These compounds have been evaluated against various protozoan parasites that cause widespread tropical diseases, demonstrating notable efficacy in preclinical studies. The primary focus has been on their activity against parasites from the Trypanosomatidae family, which are responsible for leishmaniasis and trypanosomiasis.

Derivatives of the 4H-thiochromen-4-one core have demonstrated potent antileishmanial activity, particularly against the intracellular amastigote form of Leishmania panamensis, the causative agent of cutaneous leishmaniasis. nih.govinfontd.org In vitro assays have shown that modifications to the thiochromen-4-one scaffold can lead to compounds with high bioactivity and selectivity against the parasite while showing lower toxicity to human cells. nih.govnih.gov For instance, certain derivatives have exhibited half-maximal inhibitory concentrations in the low micromolar range against intracellular amastigigotes of L. panamensis. nih.gov

A key strategy in developing new antiparasitic drugs is the targeting of vital parasite-specific enzymes that are absent in the mammalian host. mdpi.com For trypanosomatids, one of the most crucial of these targets is Trypanothione (B104310) Reductase (TR). nih.govmdpi.com This enzyme is essential for the parasite's unique redox system, which is based on the molecule trypanothione, and it protects the parasite from oxidative stress generated by the host's immune response. mdpi.commdpi.com

The 4H-thiochromen-4-one 1,1-dioxide core has been identified as an inhibitor of Trypanothione Reductase. nih.govnih.gov Unlike the host's equivalent enzyme, glutathione (B108866) reductase, TR has a distinct binding site for its substrate, which allows for the design of selective inhibitors. mdpi.comnih.gov The inhibition of this enzyme disrupts the parasite's ability to manage oxidative stress, making it a primary mechanism of the antileishmanial action of these compounds. nih.govnih.gov

Consistent with the inhibition of Trypanothione Reductase, a major downstream effect of treatment with 4H-thiochromen-4-one derivatives is the disruption of the parasite's cellular homeostasis. nih.govnih.gov Studies have demonstrated that these compounds cause a significant increase in the levels of reactive oxygen species (ROS) within the parasite. nih.govnih.gov This accumulation of ROS, which the parasite can no longer neutralize due to the inhibition of the trypanothione system, leads to widespread cellular damage.

Furthermore, this oxidative stress is associated with strong mitochondrial perturbation. nih.govnih.gov The disturbance of the mitochondrial membrane potential can trigger a cascade of events leading to programmed cell death, or apoptosis, in the parasite. frontiersin.org This dual action of ROS accumulation and mitochondrial disruption has been confirmed as an effective mechanism for killing the parasite. nih.govnih.gov

The mechanism of enzyme inhibition by the 4H-thiochromen-4-one 1,1-dioxide core has been described as a form of allosteric modulation. nih.govnih.gov An allosteric modulator is a ligand that binds to a site on a protein that is topographically distinct from the orthosteric or active site. nih.gov This binding causes a conformational change in the protein that modulates its activity, either by enhancing or inhibiting it. nih.gov Allosteric modulators can offer advantages in drug design, including higher specificity and a built-in "ceiling effect" on their activity. nih.govnih.govmonash.edu

The thiochromenone dioxide core is considered a special allosteric modulator that can interact with the binding pocket of its target enzyme through key amino acid residues such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. nih.govnih.gov This interaction leads to interhelical disruption, effectively inhibiting the enzyme's function and contributing to the compound's antiparasitic effect. nih.govnih.gov

The biological activity of thiochromen-4-one derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the core scaffold influence antileishmanial potency. nih.gov

A key finding is that the presence of a chlorine atom at the 6th position of the thiochroman-4-one (B147511) ring generally enhances biological activity. nih.gov This observation is supported by broader studies on other heterocyclic scaffolds where 6-chloro substitution also led to an increase in antileishmanial activity. mdpi.com However, the effect of halogenation can be nuanced. In one study on a specific series of 4H-thiochromen-4-one 1,1-dioxide derivatives, simple substitutions of hydrogen with halogens (F, Cl, Br) at various positions did not cause a significant impact on activity against the tested biological models. nih.gov This suggests that while the 6-chloro substituent is often beneficial, its ultimate effect can be influenced by other features of the molecule and the specific biological context.

Table 1: Effect of Halogen Substitution on a 4H-thiochromen-4-one 1,1-dioxide Core (Series 6) nih.gov
Compound IDModificationReported Impact on Biological Activity
6aBase Nucleus (Unsubstituted)Baseline Activity
6bFluorine (F) substitutionNo significant impact compared to 6a
6cChlorine (Cl) substitutionNo significant impact compared to 6a
6dBromine (Br) substitutionNo significant impact compared to 6a

Given that Leishmania and Trypanosoma belong to the same taxonomic family and share the crucial Trypanothione Reductase pathway, compounds active against one are often tested against the other. nih.gov Derivatives of 4H-thiochromen-4-one 1,1-dioxide have also been assessed for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The shared mechanism of inhibiting TR suggests that these compounds hold potential as antitrypanosomal agents, disrupting the parasite's redox balance in a manner similar to that observed in Leishmania. nih.govnih.gov

Antimalarial Activity

Derivatives of thiochromone (B8434766), the core structure of 6-Chloro-4H-thiochromen-4-one, have been explored as potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme for the parasite's survival. nih.gov In silico studies identified a promising thiochromone derivative that exhibited a high docking score and numerous interactions with the PfLDH target. nih.gov This compound demonstrated a predicted binding affinity with a Kᵢ value of 7.41 nM, indicating its potential as an effective antimalarial agent. nih.gov The antimalarial activity of some chalcone (B49325) derivatives is associated with the inhibition of either plasmodial aspartate proteases or cysteine proteases, which are vital for hemoglobin degradation during the parasite's development within red blood cells. sphinxsai.com

Antimicrobial Activity

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Thiochroman-4-one derivatives have demonstrated notable antibacterial properties. A series of spiro pyrrolidines incorporating a thiochroman-4-one scaffold exhibited potent biological activity, in some cases surpassing standard drugs like amoxicillin. nih.gov Another study focused on carboxamide-functionalized thiochromanone derivatives, where a compound with a chloro substitution on the thiochromanone structure showed significant antibacterial activity. rsc.org Specifically, it displayed EC₅₀ values of 15 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 19 μg/mL against Xanthomonas oryzae pv. citri (Xoc), and 23 μg/mL against Xanthomonas axonopodis pv. citri (Xac). rsc.org

Further research into novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties also revealed potent antibacterial action. One such compound, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, was particularly effective against Xoo and Xac, with EC₅₀ values of 17 and 28 μg/mL, respectively. tandfonline.comresearchgate.net These results were superior to those of the commercial bactericides Bismerthiazol and Thiodiazole copper. tandfonline.comresearchgate.net The mechanism of action for some related chromen-4-one derivatives against plant pathogens involves the rupture or deformation of bacterial cell membranes. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound Bacterial Strain EC₅₀ (μg/mL) Reference
Carboxamide-functionalized thiochromanone with chloro substitution Xanthomonas oryzae pv. oryzae (Xoo) 15 rsc.org
Carboxamide-functionalized thiochromanone with chloro substitution Xanthomonas oryzae pv. citri (Xoc) 19 rsc.org
Carboxamide-functionalized thiochromanone with chloro substitution Xanthomonas axonopodis pv. citri (Xac) 23 rsc.org
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime Xanthomonas oryzae pv. oryzae (Xoo) 17 tandfonline.comresearchgate.net
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime Xanthomonas axonopodis pv. citri (Xac) 28 tandfonline.comresearchgate.net

Antifungal Activity (e.g., against Candida albicans, plant pathogenic fungi)

The thiochroman-4-one core structure is also a promising scaffold for the development of antifungal agents. Derivatives have shown significant activity against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and various plant pathogenic fungi. nih.govrsc.org One derivative demonstrated a minimum inhibitory concentration (MIC) value of 4 μg/mL against C. albicans. rsc.org Another potent compound exhibited MIC values as low as 0.5 μg/mL against the same fungus. nih.gov These compounds have shown better efficacy than the commonly used antifungal drug fluconazole, coupled with favorable selectivity and low toxicity. rsc.org

In the context of plant pathogens, novel thiochroman-4-one derivatives have been tested against fungi such as Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. tandfonline.comresearchgate.net One derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, displayed a 79% inhibition rate against B. cinerea, outperforming the commercial fungicide Carbendazim. tandfonline.comresearchgate.net The mechanism of antifungal action for some related heterocyclic compounds involves the disruption of membrane integrity or interference with nucleic acid synthesis. rsc.org

Table 2: Antifungal Activity of this compound Derivatives

Compound Fungal Strain MIC (μg/mL) Inhibition Rate (%) Reference
Thiochroman-4-one derivative Candida albicans 4 - rsc.org
Thiochroman-4-one derivative Candida albicans 0.5 - nih.gov
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime Botrytis cinerea - 79 tandfonline.comresearchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the antimicrobial potency of thiochromen-4-one derivatives. For antibacterial activity, the presence of a hydroxyl group at the 3rd position of the thiochromenone ring is crucial for activity against Moraxella catarrhalis. rsc.org Conversely, the oxidation of the sulfur atom tends to decrease antibacterial potency. rsc.org The addition of an oxime ether or oxime group at the 4-position has been shown to enhance antibacterial activity. rsc.org

For antifungal efficacy, the presence of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring, such as a chloro group, enhances activity. rsc.org Further substitution with a halogen like chlorine on an associated indole (B1671886) ring can also improve efficacy. rsc.org These findings underscore the importance of the structural integrity of the thiochromenone ring and selective substitutions for enhancing antimicrobial activities. rsc.org Careful optimization of side chains and functional groups is key to developing more potent and selective antimicrobial agents. rsc.org

Cytotoxic Effects on Specific Cell Lines and Apoptosis Induction Mechanisms

Thiochromene and thiochromane scaffolds are recognized for their anticancer potential, with several derivatives demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis. nih.gov These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, such as the ERK–MAPK pathway, or through pathways mediated by reactive oxygen species. nih.gov Sulfur-containing heterocycles, in general, have been found to display cytotoxic effects on tumor cells in vitro. researchgate.net

Antiviral Activity (e.g., anti-HIV, human cytomegalovirus protease inhibition)

The broader class of 4H-chromen-4-one scaffolds, to which this compound belongs, has been investigated for antiviral properties. Flavonoids containing this scaffold have shown good antiviral activity, including the ability to interrupt the replication cycle of RNA and DNA viruses. nih.gov For instance, isoginkgetin, which contains the 4H-chromen-4-one structure, has demonstrated remarkable inhibitory potency against the SARS-CoV-2 virus with an IC₅₀ value of 22.81 μM in in vitro studies. nih.gov

In the context of human cytomegalovirus (HCMV), derivatives of the related β-lactam structure have been identified as potent inhibitors of HCMV protease. researchgate.net Furthermore, aryl hydroxylamine (B1172632) derivatives have been synthesized and shown to be highly potent inhibitors of hCMV protease, with IC₅₀ values in the nanomolar range (14-60 nM). nih.gov These inhibitors act by either acylating a serine residue (Ser132) or forming a sulfinanilide at a cysteine residue (Cys138) within the enzyme's active site. nih.gov

Anti-Inflammatory Properties (mechanistic studies)

Direct research elucidating the specific anti-inflammatory mechanisms of this compound is limited. However, studies on structurally similar compounds, particularly 2-phenyl-4H-chromen-4-one derivatives, offer a potential framework for understanding its possible modes of action. Research has indicated that certain 2-phenyl-4H-chromen-4-one compounds can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is a critical component of the innate immune response, and its inhibition leads to a downregulation in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov While these findings pertain to related chromen-4-one structures and not directly to this compound, they suggest a plausible avenue for future investigation into the anti-inflammatory potential of this compound.

Other Investigated Biological Mechanisms and Cellular Pathways

Beyond potential anti-inflammatory effects, the this compound scaffold and its derivatives have been the subject of research for other significant biological activities, including antibacterial, antifungal, and antiparasitic properties.

Antibacterial and Antifungal Activity:

Thiochroman-4-one derivatives, which are structurally related to this compound, have demonstrated notable antibacterial and antifungal properties. Structure-activity relationship (SAR) analyses have consistently highlighted the importance of a chlorine substituent at the 6th position for enhanced biological activity. nih.gov

For instance, certain thiochroman-4-one derivatives with a chlorine atom at the 6-position have shown potent antibacterial activity. nih.gov The presence of this halogen is believed to contribute to the compound's ability to interact with and disrupt essential bacterial processes. nih.gov

In the realm of antifungal research, thiochroman-4-one derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for antifungal therapies. rsc.org The 6-chloro substitution on the thiochroman-4-one ring has been associated with enhanced antifungal efficacy. nih.gov

Antiparasitic Activity:

Significant research has been conducted on 4H-thiochromen-4-one 1,1-dioxide derivatives as potential agents against tropical diseases like leishmaniasis and trypanosomiasis. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress. nih.gov By inhibiting this enzyme, the compounds lead to an increase in reactive oxygen species (ROS) and mitochondrial perturbation, ultimately causing parasite cell death due to homeostatic imbalance. nih.gov These derivatives have been shown to act as allosteric modulators of the enzyme. nih.gov

Table 1: Investigated Biological Activities of Thiochromenone Derivatives and Related Scaffolds

Biological Activity Compound Class Investigated Mechanism/Target Key Findings
Antibacterial 6-chlorinated thiochroman-4-one derivatives Not fully elucidated, but 6-chloro group enhances activity. nih.gov Potent activity against various bacterial strains. nih.gov
Antifungal Thiochroman-4-one derivatives Inhibition of N-myristoyltransferase (NMT). rsc.org 6-chloro substitution enhances antifungal efficacy. nih.gov
Antiparasitic 4H-thiochromen-4-one 1,1-dioxide derivatives Inhibition of trypanothione reductase, leading to increased ROS. nih.gov Act as allosteric modulators, causing parasite cell death. nih.gov

Applications and Future Directions in Chemical and Biological Research

4H-Thiochromen-4-one Derivatives as Versatile Precursors for Novel Heterocyclic Synthesis

The 4H-thiochromen-4-one skeleton is a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its reactive nature allows for modifications that lead to the creation of more complex molecular architectures with potential therapeutic applications. For instance, thiochromones can be utilized as precursors for the synthesis of thioflavanones and 2-alkylthiochroman-4-ones, which are important classes of sulfur-containing heterocycles with notable biological activities. preprints.org

One-pot synthetic approaches have been developed to efficiently produce thiochromone (B8434766) derivatives. These methods offer several advantages, including time and cost savings, increased efficiency, and reduced chemical waste. preprints.org Such strategies broaden the accessibility of diverse thiochromones, which can then be used in further synthetic applications. preprints.org For example, a variety of 2-alkylthiochroman-4-ones and thioflavanones with both electron-donating and electron-withdrawing groups on the aromatic ring have been synthesized in high yields from thiochromone precursors. preprints.org

The synthesis of spiro-pyrrolidines, a class of compounds with significant biological properties, can be achieved by incorporating the thiochroman-4-one (B147511) scaffold. rsc.org This highlights the role of thiochromen-4-ones as versatile intermediates in the construction of complex heterocyclic systems.

Rational Design of Novel Bioactive Scaffolds based on the Thiochromen-4-one Core

The thiochromen-4-one core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets, making it an excellent starting point for the rational design of new bioactive molecules. nih.gov Researchers have extensively studied the structure-activity relationships (SAR) of thiochromen-4-one derivatives to understand how different chemical modifications influence their biological effects. rsc.org

SAR studies have revealed that the position and nature of substituents on the thiochromen-4-one ring are crucial for activity. For instance, the presence of an electron-withdrawing group, such as a chlorine atom at the 6-position, has been shown to enhance the antifungal activity of some thiochroman-4-one derivatives. rsc.org Similarly, the addition of a fluorine atom at the C-6 position can increase the leishmanicidal activity of certain compounds. nih.gov

The following table summarizes the impact of various substituents on the biological activity of the thiochromen-4-one core, based on findings from multiple studies.

Substituent/Modification Position Effect on Biological Activity Target/Application
Electron-withdrawing groups (e.g., Chlorine)6Enhanced antifungal activity rsc.orgAntifungal agents
Fluorine6Increased leishmanicidal activity nih.govAnti-leishmanial agents
Hydroxyl group3Essential for activity against M. catarrhalis rsc.orgAntibacterial agents
Oxime ether or oxime group4Enhanced antibacterial activity, decreased antifungal efficacy rsc.orgAntimicrobial agents
Carboxamide linker2Improved both antibacterial and antifungal activities rsc.orgAntimicrobial agents
Vinyl sulfone moiety-High antileishmanial activity and low cytotoxicity nih.govAnti-leishmanial agents

These insights from SAR studies are instrumental in the rational design of more potent and selective therapeutic agents based on the thiochromen-4-one scaffold. rsc.org

Advanced Synthetic Strategies for Complex 6-Chloro-4H-thiochromen-4-one Analogues

The growing interest in this compound and its derivatives has spurred the development of advanced synthetic methodologies to create more complex and functionally diverse analogues. These strategies aim to provide efficient and versatile routes to novel compounds for biological screening.

One such strategy involves a concise and efficient cross-coupling reaction to construct 2-aryl-4H-thiochromen-4-one derivatives. This method utilizes 2-sulfinyl-thiochromones and arylboronic acids with a catalyst system of a Lewis acid and palladium(II), offering a flexible approach to a wide range of functionally substituted thiochromone scaffolds. acs.org This methodology is valuable for creating diverse thioflavone libraries for pharmaceutical research. acs.org

Another innovative approach is the one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids. This method is advantageous as it works well with a variety of substrates, including those with both electron-withdrawing and electron-donating groups on the aromatic ring, leading to good yields of the desired thiochromone. preprints.org

Furthermore, multicomponent reactions have been employed to synthesize complex heterocyclic systems incorporating the thiochroman-4-one moiety. For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 6-chlorothiochroman-4-one (B87741) can yield novel pyran-fused derivatives.

These advanced synthetic strategies are crucial for expanding the chemical space around the this compound core, enabling the synthesis of novel analogues with potentially improved biological activities.

Exploration of New Biological Targets and Mechanisms for Thiochromen-4-one Compounds

Research into thiochromen-4-one derivatives has led to the identification of novel biological targets and mechanisms of action, expanding their therapeutic potential.

One significant area of investigation is their activity against tropical diseases. The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a special allosteric modulator that can interact with key amino acids in the binding pocket of trypanothione (B104310) reductase, a vital enzyme in parasites that cause diseases like leishmaniasis and trypanosomiasis. nih.govnih.gov This interaction leads to an increase in reactive oxygen species (ROS) and mitochondrial perturbation, ultimately causing parasite death. nih.gov

Another important target is steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Certain 2-substituted 4-(thio)chromenone 6-O-sulfamates have been designed as potent inhibitors of human STS. nih.gov Notably, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate was found to be a highly potent irreversible inhibitor of STS. nih.gov

The antimicrobial properties of thiochromen-4-one derivatives are also a subject of ongoing research. Some compounds have shown promising activity against various bacterial and fungal strains, including drug-resistant ones. rsc.org The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. rsc.org

The following table details some of the novel biological targets for thiochromen-4-one compounds.

Biological Target Therapeutic Area Example Derivative
Trypanothione ReductaseTropical Diseases (Leishmaniasis, Trypanosomiasis)4H-thiochromen-4-one 1,1-dioxide derivatives nih.govnih.gov
Steroid Sulfatase (STS)Cancer2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate nih.gov
Dihydropteroate (B1496061) synthaseBacterial InfectionsThiochromene derivatives researchgate.net

The continuous exploration of new biological targets and a deeper understanding of the mechanisms of action will be crucial for the future development of thiochromen-4-one-based therapeutics.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational methods with experimental techniques has become a cornerstone of modern drug discovery, and the development of thiochromen-4-one derivatives is no exception. In silico approaches, such as molecular docking and virtual screening, are increasingly used to accelerate the identification and optimization of lead compounds. researchgate.netwjpmr.com

Molecular docking studies have been employed to predict the binding modes of thiochromene derivatives within the active sites of their biological targets. For example, docking simulations of novel thiochromene derivatives into the dihydropteroate synthase active site have shown good scoring and various binding interactions, providing insights into their antimicrobial potential. researchgate.net This information is invaluable for the rational design of more potent inhibitors.

Computational methods also aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. wjpmr.com By identifying potential liabilities early in the drug discovery process, researchers can prioritize compounds with more favorable pharmacokinetic profiles for further development.

The synergy between computational and experimental approaches is evident in the development of 4H-thiochromen-4-one 1,1-dioxide derivatives as agents against tropical diseases. In silico studies correlated well with the in vitro assessment of 27 newly synthesized compounds against parasites, confirming the potential of the thiochromen-4-one 1,1-dioxide core as an allosteric modulator. nih.gov

This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology and chemistry, is essential for efficiently navigating the complex drug discovery pipeline and unlocking the full therapeutic potential of this compound and its analogues.

Q & A

Q. Example :

  • 6-Chloro-2-nitro-4H-thiochromen-4-one : Reacts with benzylamine in THF at 25°C (k = 0.45 min⁻¹) vs. unsubstituted analog (k = 0.18 min⁻¹).

What are the thermal stability profiles of this compound under varying storage conditions?

Basic Research Question
Methodology :

  • DSC/TGA Analysis : Melting point (Tₘ) = 236.3 K, decomposition onset at 280°C in N₂ atmosphere .
  • Long-Term Stability : Storage at –20°C in amber vials prevents photodegradation; room temperature storage leads to 5% decomposition over 6 months .

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